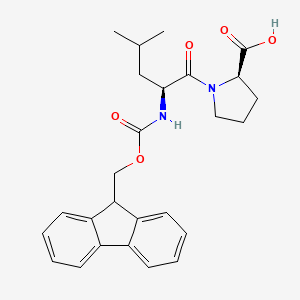
(S)-3,5-Diaminopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3,5-Diaminopentanoic acid, also known as L-ornithine, is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is involved in the detoxification of ammonia in the liver and is a precursor to several other important compounds, including polyamines, which are essential for cell growth and function.
準備方法
Synthetic Routes and Reaction Conditions
(S)-3,5-Diaminopentanoic acid can be synthesized through various methods. One common approach involves the hydrogenation of L-glutamic acid, followed by the removal of the carboxyl group. Another method includes the use of L-arginine as a starting material, which is then hydrolyzed to produce L-ornithine.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the compound, which is then extracted and purified for various applications.
化学反応の分析
Types of Reactions
(S)-3,5-Diaminopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce L-glutamic acid.
Reduction: It can be reduced to form polyamines.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used under mild conditions.
Major Products
Oxidation: L-glutamic acid
Reduction: Polyamines such as putrescine and spermidine
Substitution: Various substituted derivatives of this compound
科学的研究の応用
(S)-3,5-Diaminopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: It plays a role in the study of the urea cycle and ammonia detoxification.
Medicine: It is investigated for its potential in treating liver diseases and enhancing athletic performance.
Industry: It is used in the production of polyamines, which are important for cell growth and function.
作用機序
(S)-3,5-Diaminopentanoic acid exerts its effects primarily through its role in the urea cycle. It acts as a precursor to L-arginine, which is then converted to urea and ornithine. This process helps in the detoxification of ammonia in the liver. Additionally, it is involved in the synthesis of polyamines, which are essential for cell growth and proliferation.
類似化合物との比較
Similar Compounds
L-arginine: Another amino acid involved in the urea cycle.
L-glutamic acid: A precursor to (S)-3,5-Diaminopentanoic acid.
Putrescine: A polyamine derived from this compound.
Uniqueness
This compound is unique due to its dual role in the urea cycle and polyamine synthesis. Unlike L-arginine, which is primarily involved in the urea cycle, this compound also serves as a direct precursor to polyamines, making it essential for both detoxification and cell growth processes.
特性
分子式 |
C5H12N2O2 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
(3S)-3,5-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c6-2-1-4(7)3-5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
InChIキー |
UOYNFMVJDVKLNJ-BYPYZUCNSA-N |
異性体SMILES |
C(CN)[C@@H](CC(=O)O)N |
正規SMILES |
C(CN)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





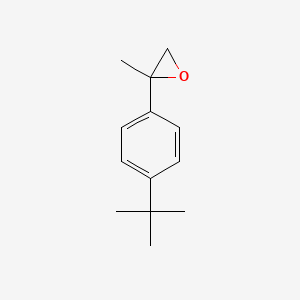


![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)
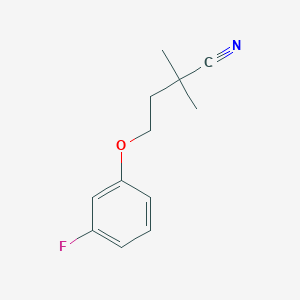
![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)
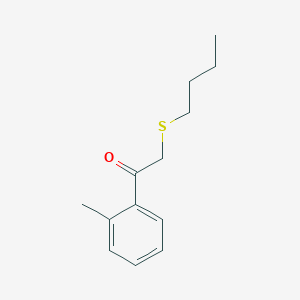
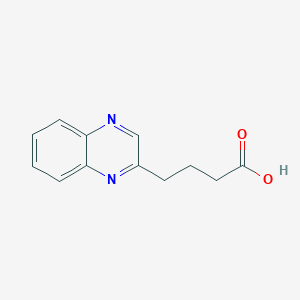
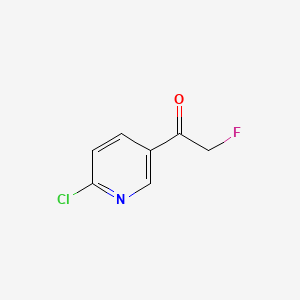
![4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13532236.png)
